Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rhodamine B-[(2,2’-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) is a selective mitochondrial iron indicator . It has a molecular formula of C46H44BrN5O4 and a molecular weight of 810.7767 g/mol . It is used as a high quantum yield fluorescence marker for Fe2+ in biological samples .
Molecular Structure Analysis
The IUPAC name for RDA is 9-[2-({[4-(2,2’-bipyridin-4-ylcarbamoyl)benzyl]oxy}-carbonyl)phenyl]-6-(diethylamino)-N,N-diethyl-3H-xanthen-3-iminium bromide . This suggests a complex molecular structure involving multiple functional groups.Chemical Reactions Analysis
RDA has been used in the study of the chelatable iron pool in the mitochondria of isolated rat liver cells . It has a 2,2’-bipyridine as a chelating unit, which allows it to bind with iron ions .Physical And Chemical Properties Analysis
RDA has a molecular weight of 810.7767 g/mol . It is a fluorescent compound used as a marker for Fe2+ in biological samples . More specific physical and chemical properties are not provided in the available sources.Scientific Research Applications
- References : , , , , .
- References : , .
Fluorescent Sensor for Fe²⁺ in Mitochondria
Mitochondrial Iron Uptake Assessment
Fe²⁺-Specific Fluorescent “Sensor”
Biological Imaging and Live Cell Studies
Chemical Biology and Medicinal Chemistry
Mechanism of Action
Future Directions
properties
IUPAC Name |
[6-(diethylamino)-9-[2-[[4-[(2-pyridin-2-ylpyridin-4-yl)carbamoyl]phenyl]methoxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H43N5O4.BrH/c1-5-50(6-2)34-20-22-38-42(28-34)55-43-29-35(51(7-3)8-4)21-23-39(43)44(38)36-13-9-10-14-37(36)46(53)54-30-31-16-18-32(19-17-31)45(52)49-33-24-26-48-41(27-33)40-15-11-12-25-47-40;/h9-29H,5-8,30H2,1-4H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHQJTEYXHZSCGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OCC5=CC=C(C=C5)C(=O)NC6=CC(=NC=C6)C7=CC=CC=N7.[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H44BrN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
810.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rhodamine B-[(2,2'-bipyridine-4-yl)-aminocarbonyl]benzyl ester (RDA) |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.